What is the structure of Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate?
What is the structure of Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate?
Architectural and Mechanistic Profiling of Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate: Synthesis and Pharmacological Applications
Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate (CAS: 53117-16-1) is a highly versatile N-aryloxamate derivative that serves as a critical intermediate in both advanced organic synthesis and targeted drug discovery. Characterized by its oxoacetate core flanked by an ethyl ester and an ortho-chlorinated aniline moiety, this compound bridges the gap between fundamental heterocyclic chemistry and the development of potent enzymatic inhibitors.
This technical guide deconstructs the structural properties, self-validating synthetic methodologies, and the pharmacological utility of this compound, specifically focusing on its role as a phosphotyrosine mimetic in pathogen-targeted therapies.
Physicochemical Data Matrix
Understanding the baseline physicochemical properties of Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate is essential for predicting its solubility, reactivity, and binding affinity in biological assays [1]. The quantitative data is summarized in the matrix below:
| Parameter | Value | Structural Significance |
| IUPAC Name | Ethyl 2-(2-chloroanilino)-2-oxoacetate | Defines the precise connectivity of the oxamate core. |
| CAS Registry Number | 53117-16-1 | Unique identifier for chemical cataloging. |
| Molecular Formula | C10H10ClNO3 | Dictates the stoichiometric requirements for synthesis. |
| Molecular Weight | 227.64 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5). |
| Exact Mass | 227.0349 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 1 | The secondary amine (-NH-) facilitates target active-site docking. |
| Hydrogen Bond Acceptors | 3 | The carbonyl and ester oxygens act as potent electron donors. |
| Rotatable Bonds | 4 | Provides the conformational flexibility required for target induced-fit. |
Self-Validating Synthetic Workflow: Nucleophilic Acyl Substitution
The synthesis of mono-substituted N-aryloxamates requires precise control over reaction kinetics to prevent the over-amidation that leads to diaryl oxamides. The following protocol outlines a self-validating system for the synthesis of Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate via nucleophilic acyl substitution [2].
Step 1: Apparatus Preparation & Atmospheric Control
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Action: Oven-dry all glassware at 120°C for 2 hours and assemble under a continuous Argon purge.
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Causality: The electrophile, ethyl oxalyl chloride, is highly sensitive to atmospheric moisture. Exposure to water triggers rapid hydrolysis, decomposing the reagent into oxalic acid, carbon monoxide (CO), carbon dioxide (CO2), and hydrochloric acid (HCl), which will immediately halt the reaction [2].
Step 2: Reagent Dissolution & Thermal Regulation
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Action: Dissolve 1.0 equivalent of 2-chloroaniline and 1.2 equivalents of Triethylamine (TEA) in anhydrous dichloromethane (DCM). Submerge the reaction vessel in an ice bath to achieve 0°C.
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Causality: TEA acts as an acid scavenger. Without it, the HCl generated during the reaction would protonate the 2-chloroaniline, forming an unreactive aniline hydrochloride salt and crashing out of solution. The 0°C environment suppresses the kinetic energy of the system, preventing the mono-substituted product from reacting with a second equivalent of aniline to form an unwanted diaryl oxamide.
Step 3: Electrophile Addition
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Action: Add 1.1 equivalents of ethyl oxalyl chloride dropwise over 30 minutes via an addition funnel.
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Causality: Dropwise addition controls the highly exothermic formation of the tetrahedral intermediate, preventing localized hot spots that could degrade the reagents.
Step 4: Reaction Maturation & Built-in Validation
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Action: Remove the ice bath and allow the system to warm to 25°C over 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.
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Validation Checkpoint: The system validates its own completion when the UV-active spot corresponding to 2-chloroaniline completely disappears. If a secondary, lower-Rf spot begins to dominate, it indicates over-reaction into the diaryl oxamide, signaling that the temperature was too high or the electrophile was added too rapidly.
Step 5: Quench and Biphasic Extraction
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Action: Quench the reaction with saturated aqueous NaHCO3. Separate the organic DCM layer and wash sequentially with 1M HCl and brine.
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Causality: NaHCO3 neutralizes excess acidic byproducts. The 1M HCl wash is critical for protonating and extracting any residual, unreacted TEA and 2-chloroaniline into the aqueous phase, ensuring high purity of the organic layer.
Step 6: Isolation
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Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from cold ethanol to yield the pure Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate.
Caption: Nucleophilic acyl substitution workflow for N-aryloxamate synthesis.
Pharmacological Paradigm: Phosphotyrosine Mimicry in mPTPB Inhibition
Beyond its utility as a synthetic intermediate, the N-aryloxamate scaffold is a highly privileged pharmacophore in the realm of infectious disease. Specifically, derivatives of Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate (often following ester hydrolysis to the free oxamic acid) act as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) [3].
The Pathogenic Mechanism of mPTPB Mycobacterium tuberculosis (Mtb) survives within the host by subverting the innate immune response. Upon infecting a host macrophage, Mtb secretes mPTPB into the host cell cytoplasm. This virulence factor aggressively dephosphorylates key host signaling kinases, specifically ERK1/2 and p38. The deactivation of these kinase pathways halts the production of interleukin-6 (IL-6), a critical proinflammatory cytokine, thereby preventing the macrophage from initiating a microbicidal immune response [3].
The N-Aryloxamate Intervention N-aryloxamic acids function as active site-directed, reversible inhibitors by mimicking phosphotyrosine (pTyr). The oxamate moiety (-NH-CO-COOH) perfectly mimics the geometry and electrostatic profile of the phosphate group found on natural pTyr substrates.
The inclusion of the ortho-chloro substitution on the phenyl ring (as seen in the 2-chloroaniline precursor) is not arbitrary. This halogen provides critical steric bulk that restricts the rotation of the N-C(aryl) bond. This rigidity locks the molecule into a specific bioactive conformation, directing the oxamate group deep into the catalytic cleft of mPTPB while the halogen interacts favorably with hydrophobic residues lining the active site. By competitively binding mPTPB, the inhibitor prevents the dephosphorylation of ERK1/2 and p38, effectively restoring the macrophage's ability to produce IL-6 and clear the Mtb infection [3].
Caption: Mechanism of mPTPB inhibition by N-aryloxamate restoring macrophage immunity.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 4463097, Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate" PubChem, [Link]
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He, R., et al. "Highly Potent and Selective N-Aryl Oxamic Acid-Based Inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B" Journal of Medicinal Chemistry, [Link]
